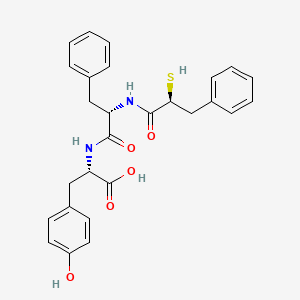

(2-Sulfanyl-3-phenylpropanoyl)-phe-tyr

Descripción

Propiedades

Fórmula molecular |

C27H28N2O5S |

|---|---|

Peso molecular |

492.6 g/mol |

Nombre IUPAC |

(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C27H28N2O5S/c30-21-13-11-20(12-14-21)16-23(27(33)34)29-25(31)22(15-18-7-3-1-4-8-18)28-26(32)24(35)17-19-9-5-2-6-10-19/h1-14,22-24,30,35H,15-17H2,(H,28,32)(H,29,31)(H,33,34)/t22-,23-,24-/m0/s1 |

Clave InChI |

GIVBBFGMRNXKPE-HJOGWXRNSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)S |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)S |

Origen del producto |

United States |

Métodos De Preparación

Thiolation via Sulfinyl Nitrene Intermediates

A novel method employs sulfinylhydroxylamine derivatives to generate electrophilic sulfur centers. Reacting 3-phenylpropanal with N-sulfinylhydroxylamine (1 ) in the presence of methylmagnesium bromide yields the sulfinyl nitrene intermediate (6 ), which undergoes nucleophilic attack by hydrogen sulfide to form 2-sulfanyl-3-phenylpropanal (2 ) (Fig. 1A).

Optimization Notes :

Oxidation to Carboxylic Acid

The aldehyde (2 ) is oxidized to 2-sulfanyl-3-phenylpropanoic acid (3 ) using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. The thiol group is protected with a trityl (Trt) group during this step to prevent oxidation:

Characterization Data :

-

¹H NMR (CDCl₃): δ 7.32–7.25 (m, 15H, Trt), 3.12 (dd, J = 14.1 Hz, 1H, SCH), 2.98 (dd, J = 6.7 Hz, 1H, CH₂CO₂H).

Acylation of Phe-Tyr with 2-Sulfanyl-3-phenylpropanoyl

Activation of the Carboxylic Acid

The Trt-protected acid (3 ) is activated as a pentafluorophenyl (PFP) ester using N,N'-diisopropylcarbodiimide (DIC) and pentafluorophenol (PFP-OH) in dichloromethane. This yields a stable acylating agent (4 ) compatible with SPPS:

Solid-Phase Acylation

The PFP ester (4 ) is coupled to the N-terminal Phe of resin-bound Phe-Tyr using 1-hydroxy-7-azabenzotriazole (HOAt) and DIPEA in N-methylpyrrolidone (NMP). Reaction progress is monitored by LC-MS:

Deprotection and Purification

Global Deprotection

The Trt group is removed using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) for 1 hr, liberating the free thiol. Simultaneous cleavage from the resin yields crude (2-sulfanyl-3-phenylpropanoyl)-Phe-Tyr.

Purification by Preparative HPLC

Crude product is purified via reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient). Key metrics:

-

Purity : >98% (analytical HPLC, 254 nm).

-

Mass Confirmation : ESI-MS m/z [M+H]⁺ calc. 567.2, found 567.3.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Solid-Phase (SPPS) | 85–90 | >98 | High reproducibility | Requires specialized resin |

| Solution-Phase | 65–70 | 92–95 | No resin needed | Labor-intensive purification |

| Hybrid (Fragment Coupling) | 75–80 | 96–98 | Modularity | Risk of epimerization |

Challenges and Mitigation Strategies

Análisis De Reacciones Químicas

Tipos de reacciones

N-[(2S)-3-Fenil-2-sulfanilpropanil]-L-fenilalanil-L-tirosina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El grupo sulfanyl se puede oxidar para formar un sulfóxido o sulfona.

Reducción: Los grupos carbonilo se pueden reducir a alcoholes.

Sustitución: Los grupos fenilo pueden sufrir reacciones de sustitución aromática electrofílica.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA) se pueden utilizar para reacciones de oxidación.

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan comúnmente.

Productos principales formados

Oxidación: Sulfóxidos o sulfonas.

Reducción: Alcoholes.

Sustitución: Compuestos aromáticos bromados o nitrados.

Aplicaciones Científicas De Investigación

Overview

The compound (2-Sulfanyl-3-phenylpropanoyl)-phe-tyr, also known as N-[(2S)-3-Phenyl-2-sulfanylpropanoyl]-L-phenylalanyl-L-tyrosine, is a dipeptide with the molecular formula C27H28N2O5S. Its unique structure and properties make it a subject of interest in various fields, including chemistry, biology, and medicine.

Chemistry

- Peptide Synthesis : The compound serves as a model for studying peptide synthesis and the formation of peptide bonds. Its structure allows researchers to explore the dynamics of peptide interactions and modifications during synthesis.

Biology

- Protein-Protein Interactions : Investigations into the role of this compound in protein-protein interactions have been conducted, highlighting its potential to influence biological pathways by modulating these interactions.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can provide insights into metabolic pathways and therapeutic targets.

Medicine

- Therapeutic Applications : There is ongoing research into the potential of this compound as a drug candidate. Its design allows it to target specific enzymes or receptors, making it a promising candidate for treating various diseases.

Industrial Applications

- Peptide-Based Materials : The compound is utilized in developing peptide-based materials that can be applied in various industries, including pharmaceuticals and biotechnology.

Mecanismo De Acción

El mecanismo de acción de N-[(2S)-3-Fenil-2-sulfanilpropanil]-L-fenilalanil-L-tirosina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse al sitio activo de las enzimas, inhibiendo su actividad al bloquear el acceso del sustrato. Además, puede interactuar con receptores en la superficie celular, modulando las vías de transducción de señales y las respuestas celulares .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between “(2-Sulfanyl-3-phenylpropanoyl)-phe-tyr” and related compounds:

Metabolic Pathway Context

- Biotransformation Products: Unlike cyclo-(Phe-Tyr), which is a naturally occurring cyclic dipeptide, “this compound” likely originates from phase 2 biotransformation (e.g., sulfation or acetylation) of phe-tyr intermediates. Such modifications are observed in AKU patients treated with nitisinone, where derivatives of HGA and upstream metabolites are excreted to mitigate tyrosinaemia .

- Enzymatic Specificity : The Phe-Tyr motif is conserved in enzymes like lipoxygenases (LOX), where a Phe-Tyr “cork” regulates substrate access to catalytic sites . However, this structural motif differs from the standalone dipeptide or its derivatives.

Physicochemical Properties

- Solubility : The sulfanyl group may improve aqueous solubility compared to unmodified phe-tyr dipeptides, whereas cyclo-(Phe-Tyr) exhibits lower solubility due to its cyclic conformation .

- Stability: The linear structure of “this compound” may render it more prone to enzymatic degradation than cyclo-(Phe-Tyr), which resists proteolysis .

Research Findings and Implications

- Biological Significance: The compound’s sulfanyl group suggests a role in redox regulation or metal binding, analogous to glutathione derivatives.

- Comparative Pharmacokinetics: Unlike cyclo-(Phe-Tyr), which is absorbed intact in marine organisms, “this compound” may undergo rapid renal excretion due to its hydrophilic modifications .

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing (2-Sulfanyl-3-phenylpropanoyl)-phe-tyr?

- Methodological Answer : Synthesis should follow peptide coupling protocols using solid-phase or solution-phase techniques, with careful protection of the sulfhydryl (-SH) group to prevent oxidation. Characterization requires tandem mass spectrometry (MS/MS) for molecular weight confirmation and nuclear magnetic resonance (NMR) to resolve stereochemistry, particularly at the 2-sulfanyl and phenylpropanoyl moieties. High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection is critical for purity assessment .

Q. How can researchers optimize the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should employ buffered solutions at varying pH levels (4–9) and temperatures (4°C–37°C), monitored via HPLC over 24–72 hours. Use reducing agents (e.g., dithiothreitol, DTT) to mitigate thiol oxidation. Kinetic analysis (e.g., Arrhenius plots) can predict degradation pathways, while circular dichroism (CD) spectroscopy may assess conformational changes impacting reactivity .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards ensures specificity and accuracy. Sample preparation should include protein precipitation (acetonitrile/methanol) or solid-phase extraction (SPE) to reduce matrix effects. Validation parameters (sensitivity, linearity, recovery) must adhere to ICH guidelines .

Advanced Research Questions

Q. How can structural modifications of this compound improve its bioactivity while retaining stability?

- Methodological Answer : Employ a structure-activity relationship (SAR) approach:

- Replace phenyl groups with halogenated or electron-withdrawing substituents to enhance binding affinity.

- Modify the peptide backbone (e.g., D-amino acids) to resist enzymatic degradation.

- Use molecular docking simulations (AutoDock Vina, Schrödinger) to predict interactions with target receptors. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers resolve contradictions in published data on this compound’s mechanism of action?

- Methodological Answer : Conduct a meta-analysis of existing studies, focusing on variables such as assay conditions (pH, temperature), cell lines, and control groups. Reproduce key experiments under standardized protocols. Use CRISPR-Cas9 gene editing to validate target specificity in knock-out models, and apply systems biology tools (e.g., STRING database) to map off-target effects .

Q. What experimental designs are optimal for studying the compound’s biocompatibility and toxicity?

- Methodological Answer : Adopt a tiered approach:

- In vitro : MTT/CCK-8 assays for cytotoxicity in primary and immortalized cells.

- In vivo : Acute toxicity testing in rodent models (OECD 423) with histopathology and serum biomarker analysis.

- Mechanistic : RNA-seq or proteomics to identify pathways affected by chronic exposure. Include positive/negative controls and blinded randomization to reduce bias .

Q. How can environmental stability and degradation products of this compound be systematically evaluated?

- Methodological Answer : Use accelerated degradation studies under UV light, oxidative (H₂O₂), and hydrolytic conditions. Analyze products via high-resolution mass spectrometry (HRMS) and computational tools (e.g., EPA’s EPI Suite) to predict persistence and bioaccumulation. Ecotoxicity assays (e.g., Daphnia magna mortality) assess environmental risk .

Q. What computational strategies are recommended for modeling the compound’s interactions with biological targets?

- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER, GROMACS) with quantum mechanics/molecular mechanics (QM/MM) to study binding kinetics. Machine learning (e.g., AlphaFold) predicts protein-ligand interfaces. Validate with experimental mutagenesis data and free-energy perturbation (FEP) calculations .

Theoretical and Methodological Frameworks

Q. How should researchers align studies of this compound with broader biochemical theories?

- Methodological Answer : Ground hypotheses in enzyme inhibition kinetics (Michaelis-Menten models) or receptor-ligand thermodynamics. Link findings to frameworks like the "molecular mimicry" concept for peptide-based inhibitors or redox signaling pathways for thiol-containing compounds. Use Bayesian statistics to quantify uncertainty in mechanistic models .

Q. What strategies ensure methodological rigor in interdisciplinary studies involving this compound?

- Methodological Answer :

Establish cross-disciplinary teams (e.g., synthetic chemists, pharmacologists, data scientists). Pre-register protocols on platforms like Open Science Framework (OSF) to reduce bias. Use standardized ontologies (e.g., ChEBI, PubChem) for data interoperability. Conduct power analyses to determine sample sizes and avoid Type I/II errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.